molecular formula C26H24N2O5S B3869446 methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B3869446
M. Wt: 476.5 g/mol
InChI Key: FEMCNROCQNJMCL-FRRKYVQWSA-N
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Description

Compounds like the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure that has atoms of at least two different elements . In this case, the compound contains a thiazolo[3,2-a]pyrimidine core, which is a type of heterocyclic compound that has been studied for various biological activities .


Molecular Structure Analysis

The molecular structure of such compounds often involves a complex ring system. The thiazolo[3,2-a]pyrimidine core, for example, consists of a pyrimidine ring fused with a thiazole ring .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex and are often influenced by factors such as temperature, pressure, and the presence of catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For example, some similar compounds are reported to be yellow crystals with a melting point of 213–215 °C .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and the target they interact with. Some thiazolo[3,2-a]pyrimidines have shown promising neuroprotective and anti-inflammatory properties .

Future Directions

The study of such compounds is an active area of research due to their potential biological activities. Future research may focus on synthesizing new derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications .

properties

IUPAC Name

methyl (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-16-23(25(30)33-4)19(12-10-17-8-6-5-7-9-17)28-24(29)22(34-26(28)27-16)15-18-11-13-20(31-2)21(14-18)32-3/h5-15,19H,1-4H3/b12-10+,22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMCNROCQNJMCL-FRRKYVQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=N1)C=CC4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=N1)/C=C/C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 4
methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 5
methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 6
methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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